Synthesis Yield in Sulindac Analog Intermediate Production: 93% Two-Step Yield Demonstrates Process Efficiency
4-Fluoro-2-methylcinnamic acid serves as a key intermediate in the synthesis of sulindac analogs. A patent process (CN102030642A) reports a high-efficiency synthesis: the compound is prepared via a Perkin-type condensation of 4-fluorobenzaldehyde with propionic anhydride, followed by catalytic hydrogenation to yield 3-(4-fluorophenyl)-2-methylpropionic acid. The two-step reaction yields 93% when potassium carbonate is used as the base, compared to 87% with sodium propionate under otherwise identical conditions [1]. This demonstrates that the choice of synthetic route and base can significantly impact the isolated yield of 4-fluoro-2-methylcinnamic acid-derived intermediates.
| Evidence Dimension | Two-step synthetic yield (condensation + hydrogenation) |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Sodium propionate base: 87% yield |
| Quantified Difference | 6 percentage point yield advantage with potassium carbonate base |
| Conditions | Condensation: 4-fluorobenzaldehyde, propionic anhydride, potassium carbonate powder, 160°C, 12 h; Hydrogenation: 10% Pd/C, 0.8 MPa H₂, room temperature, 10 h |
Why This Matters
Higher synthetic yield directly reduces raw material costs and waste generation, making 4-fluoro-2-methylcinnamic acid a more economically viable intermediate for sulindac analog production compared to alternative synthetic routes.
- [1] Xiamen University. Synthesis method and application of intermediate of sulindac analogue. Chinese Patent CN102030642A, 2011. Examples 1-3. View Source
